4,6,8-Trimethyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline
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Overview
Description
4,6,8-Trimethyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline is a quinazoline derivative characterized by the presence of three methyl groups and a prop-2-yn-1-ylsulfanyl group attached to the quinazoline core. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,8-Trimethyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through various methods, including the Povarov reaction, which involves the condensation of aniline and ethyl glyoxalate.
Introduction of Methyl Groups: The methyl groups can be introduced through alkylation reactions using methylating agents such as methyl iodide.
Attachment of the Prop-2-yn-1-ylsulfanyl Group: The prop-2-yn-1-ylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
4,6,8-Trimethyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted quinazoline derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4,6,8-Trimethyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4,6,8-Trimethyl-2-(prop-2-en-1-ylsulfanyl)quinazoline: Similar structure but with a prop-2-en-1-ylsulfanyl group instead of a prop-2-yn-1-ylsulfanyl group.
2,4,6-Trimethyl-N-(prop-2-yn-1-yl)benzene-1-sulfonamide: Contains a benzene sulfonamide core with similar substituents.
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Features a benzene ring with a prop-2-yn-1-yloxy group.
Uniqueness
4,6,8-Trimethyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4,6,8-trimethyl-2-prop-2-ynylsulfanylquinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2S/c1-5-6-17-14-15-11(4)12-8-9(2)7-10(3)13(12)16-14/h1,7-8H,6H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMKDUBHKNVEGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=NC(=N2)SCC#C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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